molecular formula C12H10ClF3N2O3 B11500271 3-(3-Chlorophenyl)-5-ethoxy-5-(trifluoromethyl)imidazolidine-2,4-dione

3-(3-Chlorophenyl)-5-ethoxy-5-(trifluoromethyl)imidazolidine-2,4-dione

Cat. No.: B11500271
M. Wt: 322.67 g/mol
InChI Key: DQGWCIXIXQASJE-UHFFFAOYSA-N
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Description

This compound belongs to the class of imidazolidine-2,4-diones, which are characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-5-ethoxy-5-(trifluoromethyl)imidazolidine-2,4-dione typically involves the cycloaddition of N-benzylazomethine methylide with 4-arylidene-1H-imidazol-5(4H)-ones under trifluoroacetic acid catalysis . This reaction proceeds diastereoselectively, forming the desired imidazolidine-2,4-dione derivative in good yields.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-5-ethoxy-5-(trifluoromethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional functional groups, while substitution reactions can introduce new substituents on the phenyl ring.

Scientific Research Applications

3-(3-Chlorophenyl)-5-ethoxy-5-(trifluoromethyl)imidazolidine-2,4-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-5-ethoxy-5-(trifluoromethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with neuronal voltage-sensitive sodium and L-type calcium channels, which are crucial for its anticonvulsant and antinociceptive activities . These interactions modulate the activity of these channels, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)-5-ethoxy-5-(trifluoromethyl)imidazolidine-2,4-dione
  • 3-(4-Chlorophenyl)-5-ethoxy-5-(trifluoromethyl)imidazolidine-2,4-dione

Uniqueness

3-(3-Chlorophenyl)-5-ethoxy-5-(trifluoromethyl)imidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the chlorophenyl group significantly influences its reactivity and interaction with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H10ClF3N2O3

Molecular Weight

322.67 g/mol

IUPAC Name

3-(3-chlorophenyl)-5-ethoxy-5-(trifluoromethyl)imidazolidine-2,4-dione

InChI

InChI=1S/C12H10ClF3N2O3/c1-2-21-11(12(14,15)16)9(19)18(10(20)17-11)8-5-3-4-7(13)6-8/h3-6H,2H2,1H3,(H,17,20)

InChI Key

DQGWCIXIXQASJE-UHFFFAOYSA-N

Canonical SMILES

CCOC1(C(=O)N(C(=O)N1)C2=CC(=CC=C2)Cl)C(F)(F)F

Origin of Product

United States

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